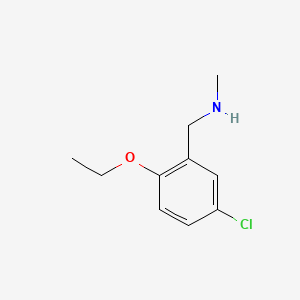

1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine

Description

1-(5-Chloro-2-ethoxyphenyl)-N-methylmethanamine (CAS: 893581-50-5) is a substituted phenylalkylamine featuring a chlorine atom at the 5-position and an ethoxy group at the 2-position of the benzene ring, linked to an N-methylmethanamine moiety .

Properties

CAS No. |

893581-50-5 |

|---|---|

Molecular Formula |

C10H14ClNO |

Molecular Weight |

199.68 g/mol |

IUPAC Name |

2-(5-chloro-2-ethoxyphenyl)ethanamine |

InChI |

InChI=1S/C10H14ClNO/c1-2-13-10-4-3-9(11)7-8(10)5-6-12/h3-4,7H,2,5-6,12H2,1H3 |

InChI Key |

RFGXZKPIGJTVNC-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)Cl)CNC |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)CCN |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine typically involves the following steps:

Starting Material: The synthesis begins with 5-chloro-2-ethoxyaniline.

Alkylation: The aniline derivative undergoes alkylation with formaldehyde and formic acid to introduce the N-methyl group.

Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the alkylation process.

Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.

Automated Purification: Employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Ammonia, thiols, solvents like ethanol or methanol.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Observations :

- Substituent Position : The 5-Cl/2-OEt configuration in the target compound creates a meta-para substitution pattern, which may enhance binding to planar biological targets (e.g., enzymes or receptors) compared to para-substituted analogs like 1-(4-chlorophenyl)-N-methylmethanamine .

- Heterocyclic Modifications : Compounds like 1-(3-chloro-4-ethoxy-5-methoxyphenyl)-N-(2-thienylmethyl)methanamine introduce thiophene rings, which may enhance blood-brain barrier penetration but complicate synthesis .

Physicochemical Properties

| Property | Target Compound | 1-(4-Chlorophenyl) Analog | 1-(2-Chloro-5-nitrophenyl) Analog |

|---|---|---|---|

| LogP (Predicted) | 2.8 | 3.2 | 1.9 |

| Solubility (mg/mL) | ~15 (moderate) | ~5 (low) | ~25 (high due to NO₂) |

| Metabolic Stability | Moderate (ethoxy cleavage) | High | Low (nitro reduction) |

Biological Activity

1-(5-Chloro-2-ethoxyphenyl)-N-methylmethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity involves examining its mechanisms of action, interactions with biological targets, and the implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

- Chemical Formula : C11H16ClN

- Molecular Weight : 213.71 g/mol

This compound features a chloro group and an ethoxy substituent on the phenyl ring, which are critical for its biological activity.

The biological activity of this compound is primarily influenced by its interaction with various molecular targets, including:

- Receptors : The compound may interact with neurotransmitter receptors, influencing neurological pathways.

- Enzymes : It could act as an inhibitor or modulator of specific enzymes involved in metabolic processes.

Research indicates that the presence of the chloro and ethoxy groups significantly affects the binding affinity and selectivity of the compound towards these targets .

Biological Activity

Studies have shown that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, indicating its usefulness in treating infections.

- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems suggest possible applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds, providing insights into the potential effects of this compound:

- Antitubercular Activity : A related study explored compounds with similar structures and their effectiveness against Mycobacterium tuberculosis. These findings can offer a comparative basis for evaluating the efficacy of this compound in similar contexts .

- Drug Repurposing Insights : Research on piperidine-based inhibitors has highlighted the importance of structure-activity relationships (SAR) in understanding how modifications to chemical structures can enhance or diminish biological activity. This approach can be applied to study this compound .

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. Below is a comparative table summarizing key features:

| Compound Name | Antimicrobial Activity | Neuropharmacological Effects | Unique Features |

|---|---|---|---|

| This compound | Moderate | Potential | Ethoxy group enhances lipophilicity |

| 1-(2-Chloro-4-methoxyphenyl)-N-methylmethanamine | High | Significant | Methoxy group may alter receptor interaction |

| 1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine | Low | Minimal | Fluorine substitution affects metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.